molecular formula C8H7ClN4O3 B11050685 N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B11050685
M. Wt: 242.62 g/mol
InChI Key: CKLYNQTXGNOCSK-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound known for its unique structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of the chloroethyl group. One common method includes the nitration of 2,1,3-benzoxadiazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 7-position. The resulting nitro compound is then reacted with 2-chloroethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures and waste management protocols is crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe due to its benzoxadiazole core.

    Medicine: Investigated for its potential anticancer properties and as a precursor for the development of therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine can be compared with other similar compounds such as:

    Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment. Both compounds share the chloroethyl group but differ in their core structures and specific applications.

    Lomustine: Similar to carmustine, it is used in chemotherapy and has a nitrosourea structure.

    Fotemustine: A nitrosourea compound with a similar mechanism of action but different pharmacokinetic properties.

The uniqueness of this compound lies in its benzoxadiazole core, which imparts distinct chemical and biological properties compared to other chloroethyl-containing compounds.

properties

Molecular Formula

C8H7ClN4O3

Molecular Weight

242.62 g/mol

IUPAC Name

N-(2-chloroethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C8H7ClN4O3/c9-3-4-10-5-1-2-6(13(14)15)8-7(5)11-16-12-8/h1-2,10H,3-4H2

InChI Key

CKLYNQTXGNOCSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCl

Origin of Product

United States

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